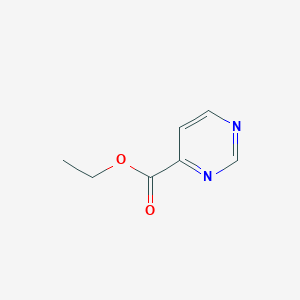
Ethyl 4-pyrimidinecarboxylate
概述
描述
Ethyl 4-pyrimidinecarboxylate is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of a six-membered ring. This compound is characterized by an ethyl ester group attached to the fourth carbon of the pyrimidine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 4-pyrimidinecarboxylate can be synthesized through various methods. One common approach involves the cyclization of β-ketoesters with amidines under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with formamidine acetate in the presence of acetic acid yields ethyl pyrimidine-4-carboxylate .
Industrial Production Methods: Industrial production of ethyl pyrimidine-4-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
化学反应分析
Types of Reactions: Ethyl 4-pyrimidinecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be hydrolyzed to form pyrimidine-4-carboxylic acid.
Oxidation: The compound can be oxidized to form pyrimidine-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Pyrimidine-4-carboxylic acid
- Pyrimidine-4-methanol (from reduction)
科学研究应用
Ethyl 4-pyrimidinecarboxylate has a wide range of applications in scientific research:
- Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral, anticancer, and anti-inflammatory agents .
- Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds .
- Material Science: Employed in the development of novel materials with specific electronic and optical properties .
作用机制
The mechanism of action of ethyl pyrimidine-4-carboxylate in biological systems involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapy. The compound may also modulate inflammatory pathways by inhibiting key signaling molecules such as NF-kB .
相似化合物的比较
- Pyrimidine-4-carboxylic acid
- Pyrimidine-4-methanol
- Ethyl 2-aminopyrimidine-4-carboxylate
Comparison: Ethyl 4-pyrimidinecarboxylate is unique due to its ethyl ester group, which imparts distinct chemical reactivity and biological activity. Compared to pyrimidine-4-carboxylic acid, the ester group makes it more lipophilic, enhancing its ability to penetrate cell membranes. This property is particularly advantageous in drug design, where membrane permeability is crucial .
属性
IUPAC Name |
ethyl pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-4-8-5-9-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRWSNAREGLUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545651 | |
| Record name | Ethyl pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62846-82-6 | |
| Record name | Ethyl pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl Pyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chemoselective synthesis of ethyl pyrimidine-4-carboxylates described in the research?
A1: The research [] highlights a novel synthetic route for ethyl 2,5-disubstituted pyrimidine-4-carboxylates. The reaction utilizes unsymmetrical enamino diketones and N–C–N dinucleophiles, achieving high chemoselectivity. This is significant because it allows for the controlled and specific addition of substituents onto the pyrimidine ring, expanding the possibilities for creating diverse pyrimidine derivatives. This control is crucial for exploring the structure-activity relationships of these compounds and potentially identifying novel drug candidates.
Q2: What specific application of ethyl pyrimidine-4-carboxylates is explored in the research?
A2: The research [] goes beyond just synthesis and demonstrates the utility of the synthesized ethyl pyrimidine-4-carboxylates by utilizing them as precursors for creating another important class of compounds: pyrimido[4,5-d]pyridazin-8(7H)-ones. This highlights the potential of these synthesized intermediates in building more complex heterocyclic systems, which are often found in biologically active molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


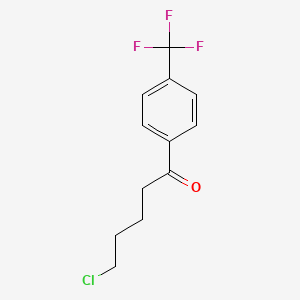
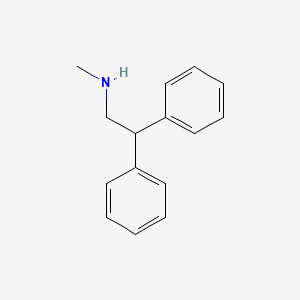
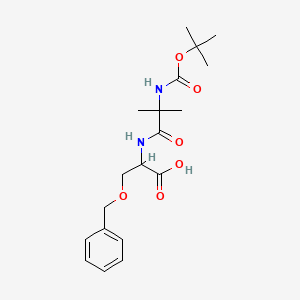
![1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-](/img/structure/B1315493.png)
![Methyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1315494.png)

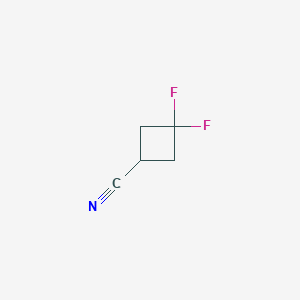
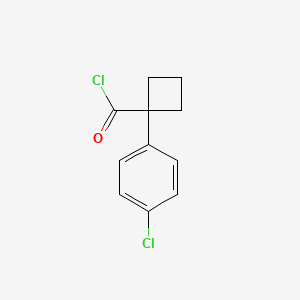
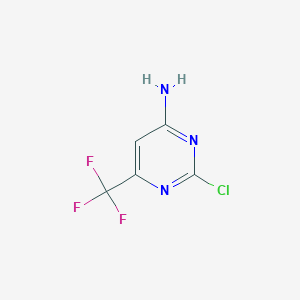
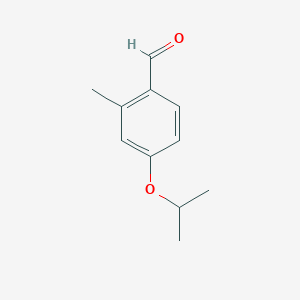
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1315508.png)
![1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B1315511.png)
